molecular formula C11H9Cl2NO2 B1667743 Barban CAS No. 101-27-9

Barban

Cat. No.: B1667743
CAS No.: 101-27-9
M. Wt: 258.1 g/mol
InChI Key: MCOQHIWZJUDQIC-UHFFFAOYSA-N
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Preparation Methods

Barban can be synthesized through various methods. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 4-chloro-2-butyn-1-ol . The reaction typically occurs under controlled conditions to ensure the formation of the desired ester . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Barban undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water , oxidizing agents like potassium permanganate , and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

Scientific Research Applications

Barban has a wide range of applications in scientific research:

Mechanism of Action

Barban exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE) . This inhibition occurs through the carbamoylation of the active site of the enzyme, leading to the accumulation of acetylcholine at synapses. This results in the disruption of normal nerve function, ultimately causing the death of the target organism . In plants, this compound inhibits protein synthesis, affecting growth and development .

Comparison with Similar Compounds

Barban is part of the carbamate family of pesticides, which includes other compounds such as carbaryl , aldicarb , and methomyl . Compared to these compounds, this compound is unique in its specific structure and mode of action. While all carbamates inhibit acetylcholinesterase, this compound’s specific chemical structure allows it to be particularly effective against certain weed species .

Similar compounds include:

This compound’s unique structure and specific applications make it a valuable tool in agricultural weed management and scientific research.

Properties

IUPAC Name

4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15)
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InChI Key

MCOQHIWZJUDQIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl
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Molecular Formula

C11H9Cl2NO2
Record name BARBAN
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DSSTOX Substance ID

DTXSID3041617
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Molecular Weight

258.10 g/mol
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Physical Description

Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB]
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Boiling Point

Degrades before boiling
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Flash Point

122 °F (Closed cup)
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Solubility

At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C
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Density

1.403 g/cu cm at 25 °C
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Vapor Pressure

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C
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Mechanism of Action

... Interfering with cell division ... is believed to be the primary mode of action., Weak anticholinesterase inhibitor.
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Color/Form

Crystalline solid, COLORLESS, Crystals from n-hexane + benzene

CAS No.

101-27-9
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Melting Point

75-76 °C
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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